molecular formula C16H20BrNO2S B263057 N-(1-adamantyl)-3-bromobenzenesulfonamide

N-(1-adamantyl)-3-bromobenzenesulfonamide

Cat. No. B263057
M. Wt: 370.3 g/mol
InChI Key: YAAAIMYDUVCJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-3-bromobenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that acts as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including migraine, arthritis, and inflammatory bowel disease.

Mechanism of Action

ADX-10059 acts as a competitive antagonist of the N-(1-adamantyl)-3-bromobenzenesulfonamide receptor, preventing the binding of this compound and blocking downstream signaling pathways. This compound is a neuropeptide that plays a key role in the regulation of pain and inflammation, making it a promising target for the treatment of various diseases.
Biochemical and Physiological Effects:
ADX-10059 has been shown to effectively block this compound-induced vasodilation and reduce pain in animal models of migraine and arthritis. It has also been shown to reduce inflammation and improve gastrointestinal function in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADX-10059 is its high selectivity for the N-(1-adamantyl)-3-bromobenzenesulfonamide receptor, which reduces the risk of off-target effects. However, its relatively low potency and solubility can make it challenging to use in certain experimental settings. Additionally, its high cost and limited availability may also be limitations for some researchers.

Future Directions

There are several potential future directions for the research and development of ADX-10059. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Additionally, there is ongoing research into the potential therapeutic applications of ADX-10059 in other diseases, such as chronic pain, asthma, and cardiovascular disease. Finally, there is also interest in developing more potent and selective N-(1-adamantyl)-3-bromobenzenesulfonamide receptor antagonists based on the structure of ADX-10059.

Synthesis Methods

The synthesis of ADX-10059 involves several steps, including the reaction of 1-adamantylamine with 3-bromobenzenesulfonyl chloride, followed by purification and crystallization. The final product is a white crystalline solid with a molecular weight of 382.34 g/mol.

Scientific Research Applications

ADX-10059 has been extensively studied in scientific research for its potential therapeutic applications. In preclinical studies, it has been shown to effectively block N-(1-adamantyl)-3-bromobenzenesulfonamide-induced vasodilation and reduce pain in animal models of migraine and arthritis. Clinical trials have also demonstrated its efficacy in reducing the frequency and severity of migraine attacks in patients.

properties

Molecular Formula

C16H20BrNO2S

Molecular Weight

370.3 g/mol

IUPAC Name

N-(1-adamantyl)-3-bromobenzenesulfonamide

InChI

InChI=1S/C16H20BrNO2S/c17-14-2-1-3-15(7-14)21(19,20)18-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,7,11-13,18H,4-6,8-10H2

InChI Key

YAAAIMYDUVCJMZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.